molecular formula C21H23N3O3S B2932994 N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 1030106-19-4

N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Numéro de catalogue: B2932994
Numéro CAS: 1030106-19-4
Poids moléculaire: 397.49
Clé InChI: SFIQJVZQVMLIAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a thieno[2,3-d]pyrimidine derivative characterized by a 4-oxo-cyclohepta[4,5]thieno[2,3-d]pyrimidine core linked to a propanamide chain substituted with a 2-methoxyphenyl group. Thienopyrimidines are heterocyclic systems known for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities.

Propriétés

IUPAC Name

N-(2-methoxyphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-27-15-9-6-5-8-14(15)22-18(25)12-11-17-23-20(26)19-13-7-3-2-4-10-16(13)28-21(19)24-17/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIQJVZQVMLIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C22H25N3O4S2C_{22}H_{25}N_{3}O_{4}S_{2}

Its structure features a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The presence of the methoxyphenyl group may enhance its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The MTT assay was utilized to assess the cytotoxic effects of related compounds against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Compounds with structural similarities to N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide demonstrated promising IC50 values (concentration required to inhibit 50% of cell growth) ranging from 6.31 μM to 10.45 μM against these cell lines .
CompoundCell LineIC50 (μM)
4hA5496.31
4eMCF-710.45
4jHCT-11610.23

The mechanism of action for compounds in this class typically involves the induction of apoptosis in cancer cells through various pathways, including:

  • Inhibition of Cell Proliferation : By interfering with critical signaling pathways that regulate cell division.
  • Induction of Apoptosis : Triggering programmed cell death through caspase activation.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle phases.

Case Studies

  • Study on Structural Variants : A comparative study on structurally similar compounds revealed that those with electron-withdrawing groups exhibited enhanced cytotoxicity. Specifically, compounds substituted at the para position with nitro groups showed increased potency against A549 cells .
  • In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives not only inhibited tumor growth but also reduced metastasis in animal models. These findings support further investigation into their therapeutic potential .

Pharmacological Potential

The diverse biological activities associated with thieno[2,3-d]pyrimidine derivatives suggest that N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide could serve as a lead compound for drug development targeting various diseases beyond cancer:

  • Antimicrobial Activity : Related compounds have shown efficacy against bacterial strains.
  • Neurokinin Receptor Antagonism : Some derivatives are being explored for their potential as neurokinin receptor antagonists .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares structural features, bioactivity, and physicochemical properties of the target compound with analogs reported in the literature.

Compound Name Key Structural Features Bioactivity/Properties Source
N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide 3,4-Dimethoxyphenyl substituent (vs. 2-methoxyphenyl in the target compound) Not explicitly reported, but increased methoxy groups may enhance solubility or binding.
2-Chloro-N′-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Acetohydrazide side chain; benzo[4,5]thieno core (smaller bicyclic system) Moderate cytotoxicity against cancer cell lines; IC₅₀ values in µM range.
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Sulfanyl acetamide group; cyclopenta[4,5]thieno core (smaller ring system) Antimicrobial activity against S. aureus; MIC = 8 µg/mL.
N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide Cyclohexyl group; dimethyl substitution on thienopyrimidine core Kinase inhibition (e.g., CDK2); IC₅₀ = 1.2 µM.
5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidine-4-one derivatives (e.g., compounds 4, 6, 10) Tetrazolyl or arylidene substituents High antimicrobial activity (e.g., E. coli MIC = 4 µg/mL; C. albicans MIC = 16 µg/mL)

Key Observations:

Sulfanyl-containing analogs () exhibit enhanced antimicrobial and kinase inhibitory activities, suggesting this group improves target interaction .

Ring System Impact: The cyclohepta[4,5]thieno core in the target compound provides a larger hydrophobic surface area than the cyclopenta () or benzo[4,5]thieno () systems, which could influence membrane permeability or protein-binding kinetics.

Bioactivity Trends :

  • Compounds with acetohydrazide side chains () show moderate cytotoxicity, while sulfanyl and tetrazolyl derivatives () prioritize antimicrobial effects. The target compound’s propanamide linker may balance solubility and target engagement.

Synthetic Accessibility: The synthesis of thienopyrimidines often involves Suzuki coupling () or nucleophilic substitution (), with yields ranging from 28% () to 82% (). The target compound’s cycloheptane ring may require specialized cyclization conditions.

Research Implications

  • Pharmacokinetics : The cycloheptane ring in the target compound may improve metabolic stability compared to smaller analogs but could reduce oral bioavailability due to increased molecular weight.
  • Structure-Activity Relationship (SAR) : Systematic substitution at the phenyl group (e.g., halogenation, methoxy positional isomers) should be explored to optimize bioactivity .

Q & A

Basic Research: What are the recommended synthetic pathways for synthesizing this compound?

Methodological Answer:
The synthesis of complex heterocyclic compounds like N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide typically involves multi-step protocols:

Core Cyclization : Construct the thienopyrimidinone core via cyclocondensation of thiophene derivatives with urea or thiourea under acidic conditions.

Propanamide Sidechain Introduction : Use coupling reagents (e.g., EDC·HCl, HOBt) to conjugate the propanamide moiety to the core structure .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .
Key Considerations : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR and mass spectrometry .

Advanced Research: How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature from 25°C to 60°C improved cyclization efficiency by 30% in analogous systems .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of hydrophobic intermediates.
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) reduce side reactions .
    Data Validation : Compare HPLC purity profiles and 13C^{13}C-NMR spectra to confirm structural integrity .

Basic Research: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
  • Waste Disposal : Neutralize acidic/basic residues before disposal and segregate organic waste .
    Note : The compound’s sulfanyl and aromatic groups may pose inhalation risks; monitor airborne particulates with real-time sensors .

Advanced Research: Which analytical techniques resolve structural ambiguities in crystallographic studies?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds between pyrimidinone carbonyl and methoxyphenyl groups) .
  • DFT Calculations : Validate experimental bond lengths/angles using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Solid-State NMR : Detect polymorphism by comparing 13C^{13}C chemical shifts with simulated spectra .
    Example : A related cycloheptathieno derivative showed a 88.36° dihedral angle between aromatic rings, confirmed via SC-XRD .

Advanced Research: How to design biological assays to evaluate its kinase inhibition potential?

Methodological Answer:

Target Selection : Prioritize kinases with structural homology to the compound’s thienopyrimidine core (e.g., CDK or JAK families).

In Vitro Assays :

  • Fluorescence Polarization : Measure competitive binding against ATP-binding sites using labeled tracer molecules.
  • Microscale Thermophoresis (MST) : Determine dissociation constants (KdK_d) in physiological buffers .

Data Interpretation : Normalize inhibition curves against positive controls (e.g., staurosporine) and validate via Western blot for downstream phosphorylation .

Advanced Research: How to address contradictions in solubility and stability data across studies?

Methodological Answer:

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 PBS buffer, 25°C) .
  • Accelerated Stability Studies : Use HPLC-UV to track degradation products under stress (40°C/75% RH for 4 weeks) .
  • Computational Modeling : Predict solubility parameters (LogP, Hansen solubility spheres) via COSMO-RS simulations in COMSOL Multiphysics .
    Case Study : A structurally similar acetamide derivative showed 20% solubility variance due to crystallinity differences; resolved via amorphous solid dispersion .

Basic Research: What spectroscopic methods confirm the compound’s identity post-synthesis?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ at m/z 494.1825 for C24_{24}H27_{27}N3_{3}O3_{3}S).
  • Multinuclear NMR :
    • 1H^1H-NMR: Methoxyphenyl protons appear as a singlet (~δ 3.8 ppm), while cyclohepta protons show multiplet splitting (δ 1.5–2.5 ppm) .
    • 13C^{13}C-NMR: Carbonyl signals at δ 170–175 ppm confirm the propanamide linkage .
  • IR Spectroscopy : Stretch frequencies for C=O (1650–1700 cm1^{-1}) and C-S (650–700 cm1^{-1}) .

Advanced Research: How to integrate AI for predictive modeling of structure-activity relationships (SAR)?

Methodological Answer:

  • Deep Learning Models : Train Graph Neural Networks (GNNs) on ChEMBL datasets to predict IC50_{50} values against kinase targets .
  • Feature Engineering : Use RDKit descriptors (e.g., topological polar surface area, rotatable bonds) to correlate with bioavailability .
  • Validation : Compare AI-predicted SAR with experimental data from high-throughput screening (HTS) .

Basic Research: What are the storage conditions to ensure long-term stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to minimize hydrolysis of the propanamide group .
  • Solvent Choice : Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .

Advanced Research: How to analyze hydrogen-bonding networks in co-crystals for enhanced bioavailability?

Methodological Answer:

  • Co-Crystallization Screening : Use solvent-drop grinding with co-formers (e.g., succinic acid) to generate polymorphs .
  • Topological Analysis : Apply Hirshfeld surfaces (CrystalExplorer) to quantify H-bond contributions (e.g., N–H⋯O vs. O–H⋯N interactions) .
  • Dissolution Testing : Compare intrinsic dissolution rates (IDR) of co-crystals vs. pure API in biorelevant media (FaSSIF) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.